[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol
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Overview
Description
[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol, also known as (1S,2S,3S,5R)-(+)-Isopinocampheol, is a chiral terpenol. This compound is characterized by its bicyclic structure, which includes a heptane ring fused with a cyclopropane ring. The presence of three methyl groups and a hydroxyl group contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol typically involves the reduction of pinene derivatives. One common method is the hydrogenation of α-pinene in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions. This reaction yields (1S,2S,3S,5R)-(+)-Isopinocampheol with high enantiomeric purity .
Industrial Production Methods
Industrial production of this compound often employs similar hydrogenation techniques but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated alcohols.
Substitution: Formation of halides or esters.
Scientific Research Applications
[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of [(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity. The compound’s unique structure allows it to fit into specific binding sites, modulating the function of enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- (1R,2R,3R,5S)-(-)-Isopinocampheol
- α-Pinene
- Nopol
- Myrtenal
- Myrtenol
Uniqueness
[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol stands out due to its high enantiomeric purity and specific stereochemistry, which imparts unique chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound in both research and industry .
Properties
CAS No. |
58166-18-0 |
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Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol |
InChI |
InChI=1S/C11H20O/c1-7-8(6-12)4-9-5-10(7)11(9,2)3/h7-10,12H,4-6H2,1-3H3/t7-,8-,9+,10+/m1/s1 |
InChI Key |
FPZUWVURRRWXHI-IMSYWVGJSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@H]2C[C@@H]1C2(C)C)CO |
Canonical SMILES |
CC1C(CC2CC1C2(C)C)CO |
Origin of Product |
United States |
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